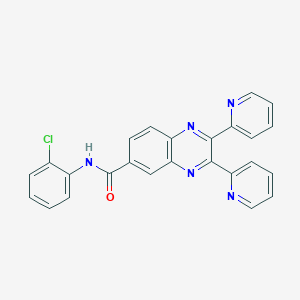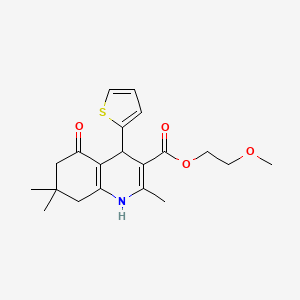![molecular formula C18H20N4O2 B5153191 ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate](/img/structure/B5153191.png)
ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cancer cell growth, inflammation, and oxidative stress.
Biochemical and physiological effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also been found to be relatively non-toxic to normal cells, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate in lab experiments is its relatively low toxicity to normal cells. This makes it a safer alternative to other compounds that may have more severe side effects. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate. Some of these include:
1. Further optimization of the synthesis method to improve yield and purity of the product.
2. Investigation of the mechanism of action to better understand how this compound exerts its therapeutic effects.
3. Development of novel formulations to improve the solubility and bioavailability of this compound.
4. In vivo studies to evaluate the efficacy and safety of this compound in animal models.
5. Clinical trials to evaluate the potential therapeutic applications of this compound in humans.
Conclusion:
This compound is a promising compound that has shown potential therapeutic applications in various studies. Its low toxicity to normal cells and ability to induce apoptosis in cancer cells make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate involves the reaction of 3-(1-piperidinyl)quinoxalin-2(1H)-one with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then further converted to the final product. This synthesis method has been optimized to yield high purity and yield of the product.
Aplicaciones Científicas De Investigación
Ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate has been studied extensively for its potential therapeutic applications. It has shown promising results in various studies, including:
1. Anticancer activity: this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
2. Antimicrobial activity: This compound has also been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
3. Anti-inflammatory activity: this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
4. Antioxidant activity: This compound has also been found to possess antioxidant activity, which can help to protect against oxidative stress-related diseases.
Propiedades
IUPAC Name |
ethyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-2-24-18(23)13(12-19)16-17(22-10-6-3-7-11-22)21-15-9-5-4-8-14(15)20-16/h4-5,8-9,13H,2-3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKYYXDWXUOEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B5153109.png)
![2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B5153114.png)
![2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5153118.png)
![4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5153128.png)


![N,N'-[methylenebis(2-cyano-4,1-phenylene)]diacetamide](/img/structure/B5153142.png)

![ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5153166.png)
![5-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5153169.png)

![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5153178.png)
![N-[(6-chloro-2-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-2-(3-methyl-2-pyridinyl)ethanamine](/img/structure/B5153189.png)
![N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5153196.png)